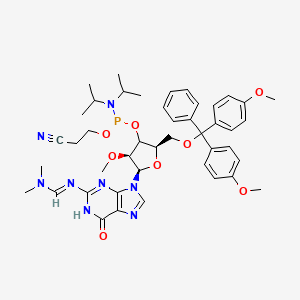

2'-OMe-dmf-G-CE-Phosphoramidite

Beschreibung

BenchChem offers high-quality 2'-OMe-dmf-G-CE-Phosphoramidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-OMe-dmf-G-CE-Phosphoramidite including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C44H55N8O8P |

|---|---|

Molekulargewicht |

854.9 g/mol |

IUPAC-Name |

N'-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C44H55N8O8P/c1-29(2)52(30(3)4)61(58-25-13-24-45)60-38-36(59-42(39(38)56-9)51-28-46-37-40(51)48-43(49-41(37)53)47-27-50(5)6)26-57-44(31-14-11-10-12-15-31,32-16-20-34(54-7)21-17-32)33-18-22-35(55-8)23-19-33/h10-12,14-23,27-30,36,38-39,42H,13,25-26H2,1-9H3,(H,48,49,53)/b47-27+/t36-,38?,39+,42-,61?/m1/s1 |

InChI-Schlüssel |

ZGDBCILCTOHNAB-PJNRPICNSA-N |

Isomerische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Kanonische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Deep Dive into 2'-OMe-dmf-G-CE-Phosphoramidite: A Linchpin in Therapeutic Oligonucleotide Synthesis

For Immediate Release

In the rapidly advancing field of nucleic acid therapeutics, the precise chemical architecture of synthetic oligonucleotides is paramount to their efficacy and stability. This technical guide delves into the core characteristics of 2'-OMe-dmf-G-CE-Phosphoramidite, a critical building block for the synthesis of modified RNA oligonucleotides such as antisense oligonucleotides and siRNAs. Its unique combination of a 2'-O-methyl group, a dimethylformamidine-protected guanine (B1146940), and a cyanoethyl phosphoramidite (B1245037) moiety makes it an indispensable tool for researchers and drug developers.

Core Chemical and Physical Properties

2'-OMe-dmf-G-CE-Phosphoramidite is a chemically modified guanosine (B1672433) derivative designed for automated solid-phase oligonucleotide synthesis.[1][] The key structural features—the 2'-O-methyl (2'-OMe) group, the N2-dimethylformamidine (dmf) protecting group, and the 3'-cyanoethyl (CE) phosphoramidite—each impart crucial properties that enhance the synthesis process and the final oligonucleotide product.

A summary of the key quantitative and physical data for this phosphoramidite is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C44H55N8O8P | [1][5][6] |

| Molecular Weight | 854.92 g/mol | [1][6][7] |

| Purity (HPLC) | ≥95% - ≥98% | [1][5][6][7] |

| Appearance | White to off-white powder or solid | [1][6] |

| Storage Conditions | -20°C, under inert atmosphere | [1][6] |

| Solubility | Soluble in anhydrous acetonitrile, DMSO, Ethanol | [3][5] |

The Role in Oligonucleotide Synthesis: An Experimental Workflow

The synthesis of oligonucleotides using 2'-OMe-dmf-G-CE-Phosphoramidite follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. This cyclical process consists of four key steps: detritylation, coupling, capping, and oxidation.

References

- 1. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanisms of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2'-OMe-dmf-G-CE-Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2'-OMe-dmf-G-CE-Phosphoramidite, a critical building block in the chemical synthesis of modified oligonucleotides for therapeutic and research applications.

Chemical Structure and Properties

2'-OMe-dmf-G-CE-Phosphoramidite is a chemically modified guanosine (B1672433) nucleoside phosphoramidite. Its structure is designed for efficient incorporation into synthetic RNA oligonucleotides, imparting desirable properties such as increased nuclease resistance and enhanced binding affinity to target sequences.[][2]

The key structural features of 2'-OMe-dmf-G-CE-Phosphoramidite are:

-

A 2'-O-Methyl (2'-OMe) modification on the ribose sugar. This modification enhances the nuclease resistance of the resulting oligonucleotide, a crucial feature for in vivo applications.[3] It also increases the thermal stability of RNA-RNA duplexes.[2]

-

A dimethylformamidine (dmf) protecting group on the exocyclic amine of the guanine (B1146940) base. The dmf group is a labile protecting group that prevents unwanted side reactions during oligonucleotide synthesis and is readily removed under mild deprotection conditions.[4]

-

A β-cyanoethyl (CE) protecting group on the phosphorus atom. This group protects the phosphite (B83602) triester during the coupling reaction and is removed during the final deprotection step.

-

A diisopropylamino group attached to the phosphorus atom, which is displaced by the 5'-hydroxyl group of the growing oligonucleotide chain during the coupling reaction.

-

A 4,4'-dimethoxytrityl (DMT) group protecting the 5'-hydroxyl of the ribose sugar. This acid-labile group is removed at the beginning of each synthesis cycle to allow for the addition of the next phosphoramidite.

The systematic IUPAC name for this compound is (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-(((E)-(dimethylamino)methylene)amino)-6-oxo-1,9-dihydro-6H-purin-9-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite.

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of 2'-OMe-dmf-G-CE-Phosphoramidite, highlighting its key functional groups.

References

An In-depth Technical Guide to 2'-O-methyl Guanosine Phosphoramidite: Properties and Applications

For researchers, scientists, and drug development professionals, the strategic incorporation of modified nucleotides is a cornerstone of modern oligonucleotide therapeutics. Among these, 2'-O-methylated nucleosides, particularly 2'-O-methyl guanosine (B1672433) phosphoramidite (B1245037), offer significant advantages in stability, binding affinity, and biological efficacy. This technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of 2'-O-methyl guanosine phosphoramidite.

Core Properties of 2'-O-methyl Guanosine Phosphoramidite

2'-O-methyl guanosine phosphoramidite is a synthetic building block used in the chemical synthesis of RNA and modified oligonucleotides. The key modification is the presence of a methyl group on the 2'-hydroxyl of the ribose sugar. This seemingly small addition has profound effects on the properties of the resulting oligonucleotide.

Incorporating 2'-O-methylated nucleosides into oligonucleotides imparts desirable characteristics such as increased resistance to nuclease degradation, enhanced binding affinity to complementary RNA strands, and reduced immunogenicity.[1] These properties are crucial for the development of antisense oligonucleotides, siRNAs, and other RNA-based therapeutics.[1][2] The success of synthesizing high-quality 2'-O-methylated oligonucleotides is highly dependent on the purity and reactivity of the phosphoramidite building blocks.[1]

Chemical and Physical Properties

The most common variant of 2'-O-methyl guanosine phosphoramidite is 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite.[1] The dimethoxytrityl (DMT) group at the 5' position protects the hydroxyl group during synthesis and is removed at the beginning of each coupling cycle. The isobutyryl (iBu) or dimethylformamidine (dmf) group protects the exocyclic amine of guanine (B1146940).[3] The phosphoramidite moiety at the 3' position enables the formation of the phosphodiester linkage to the next nucleotide.

| Property | Value | Reference |

| Molecular Formula (dmf protected) | C44H55N8O8P | [4][5] |

| Molecular Weight (dmf protected) | 854.93 g/mol | [5] |

| CAS Number (dmf protected) | 128219-77-2 | [4][5] |

| Molecular Formula (ibu protected) | C41H50N7O8P | [6] |

| Molecular Weight (ibu protected) | 799.85 g/mol | [6] |

| Purity | Typically >98% | [4] |

| Storage Conditions | -20°C under an inert atmosphere | [1][4] |

| Shipping Conditions | Ambient Temperature | [4] |

Stability and Handling

Nucleoside phosphoramidites are sensitive to moisture and acidic conditions.[7][8] Hydrolysis of the phosphoramidite can occur in the presence of water, reducing its coupling efficiency.[8] Therefore, it is crucial to handle these reagents under anhydrous conditions. Guanosine phosphoramidites, in particular, are known to be more susceptible to degradation in solution compared to other nucleobase amidites.[3][9] The nature of the exocyclic amine protecting group can influence the rate of hydrolysis.[3]

Oligonucleotide Synthesis with 2'-O-methyl Guanosine Phosphoramidite

The incorporation of 2'-O-methyl guanosine into an oligonucleotide chain follows the standard phosphoramidite solid-phase synthesis cycle. This automated process involves a series of repeated steps: deblocking, coupling, capping, and oxidation.

Coupling Efficiency

The efficiency of the coupling step is critical for the synthesis of long, high-purity oligonucleotides.[8] Several factors influence the coupling efficiency of 2'-O-methyl guanosine phosphoramidite, including the choice of activator and the coupling time.

| Activator | Coupling Time | Average Stepwise Coupling Yield | Conditions/Notes | Reference |

| 1H-Tetrazole | 15 minutes | >90% | [10] | |

| 5-Ethylthio-1H-tetrazole (ETT) | 6 - 10 minutes | >98-99% | Recommended for sterically hindered monomers. | [11] |

| 5-Benzylthio-1H-tetrazole (BTT) | 6 - 10 minutes | >98-99% | Often favored for RNA synthesis. | [11] |

| 4,5-Dicyanoimidazole (DCI) | 3 minutes | >98% | Reduced from 6 minutes with 1H-tetrazole. | [1] |

| 5-Benzylthio-1H-tetrazole (0.25M) | 15 minutes | 96% | [10] |

Experimental Protocols

Synthesis of 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite

This protocol outlines the key steps for the synthesis of the phosphoramidite building block.[1]

1. Protection of 2'-O-methylguanosine:

-

Transient Protection: Co-evaporate 2'-O-methylguanosine with anhydrous pyridine (B92270). Dissolve the residue in anhydrous pyridine and add trimethylsilyl (B98337) chloride (TMS-Cl). Stir at room temperature until the reaction is complete.[1]

-

Acylation: Cool the reaction mixture in an ice bath and add isobutyric anhydride (B1165640). Stir until acylation is complete.[1]

-

Deprotection of Silyl (B83357) Groups: Quench the reaction with water and then add an ammonia (B1221849) solution. Stir at room temperature to remove the silyl protecting groups.[1]

2. 5'-O-DMT Protection:

-

Dissolve the N2-isobutyryl-2'-O-methylguanosine in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl).[1]

-

Stir at room temperature until the reaction is complete.[1]

-

Quench the reaction with methanol (B129727) and purify the crude product by silica (B1680970) gel column chromatography to yield 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine.[1]

3. Phosphitylation:

-

Dissolve the 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine in anhydrous dichloromethane.

-

Add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and a mild base (e.g., N,N-diisopropylethylamine).

-

Stir at room temperature for approximately 1.5 hours.[1]

-

Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[1]

-

Purify the crude product by flash column chromatography on silica gel.[1] The isolated yield is typically around 86%.[1]

Automated Solid-Phase Synthesis of a 2'-O-methylated Oligonucleotide

This protocol provides a general overview of the steps involved in automated solid-phase synthesis.

1. Synthesis Cycle:

-

Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The 2'-O-methyl guanosine phosphoramidite, dissolved in anhydrous acetonitrile, is activated by an activator (e.g., ETT, DCI) and added to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 3-10 minutes is typically recommended.[1][5][11]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutations. For oligonucleotides with many dG residues using UltraMild protecting groups, phenoxyacetic anhydride (Pac2O) in Cap A is recommended to avoid protecting group exchange.[12]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in water/pyridine/THF.

2. Cleavage and Deprotection:

-

The solid support is treated with a solution of aqueous ammonia and methylamine (B109427) (AMA) at room temperature to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and the N2-isobutyryl protecting group from the guanine base.[1]

-

The 2'-O-methyl group is stable under these conditions and does not require a separate removal step.[1]

3. Purification:

-

The crude oligonucleotide solution is typically desalted using size-exclusion chromatography.[1]

-

Further purification can be achieved by reverse-phase or anion-exchange high-performance liquid chromatography (HPLC).[3]

Visualizations

Logical Workflow of Oligonucleotide Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]

- 3. benchchem.com [benchchem.com]

- 4. 2'-OMe-dmf-G-CE Phosphoramidite, 128219-77-2 | BroadPharm [broadpharm.com]

- 5. glenresearch.com [glenresearch.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 8. glenresearch.com [glenresearch.com]

- 9. Analytical studies of 'mixed sequence' oligodeoxyribonucleotides synthesized by competitive coupling of either methyl- or beta-cyanoethyl-N,N-diisopropylamino phosphoramidite reagents, including 2'-deoxyinosine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glenresearch.com [glenresearch.com]

- 11. benchchem.com [benchchem.com]

- 12. glenresearch.com [glenresearch.com]

The Lynchpin of Modified Oligonucleotides: A Technical Guide to 2'-OMe-dmf-G Amidite

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Function of 2'-O-Methyl-N2-dimethylformamidine-guanosine Phosphoramidite (B1245037)

This whitepaper provides an in-depth examination of 2'-O-Methyl-N2-dimethylformamidine-guanosine (2'-OMe-dmf-G) phosphoramidite, a critical building block in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications. The strategic incorporation of the 2'-O-methyl (2'-OMe) group and the N2-dimethylformamidine (dmf) protecting group offers significant advantages in the development of antisense oligonucleotides, small interfering RNAs (siRNAs), and other nucleic acid-based modalities. This guide details the synthesis of this key amidite, presents its functional implications, and provides experimental protocols for its use.

Introduction: The Need for Modified Oligonucleotides

Native oligonucleotides are susceptible to degradation by cellular nucleases and can elicit an innate immune response, limiting their therapeutic potential. Chemical modifications are therefore essential to enhance their stability, binding affinity, and overall performance. The 2'-OMe modification is a widely adopted strategy that confers nuclease resistance and increases the thermal stability of oligonucleotide duplexes.[1] The choice of protecting group for the exocyclic amine of guanosine (B1672433) is also crucial for efficient solid-phase synthesis. The dimethylformamidine (dmf) group offers advantages over traditional protecting groups like isobutyryl (ibu) due to its rapid deprotection kinetics, which minimizes exposure of the oligonucleotide to harsh basic conditions and reduces the risk of side reactions.[2]

Synthesis of 2'-OMe-dmf-G Amidite: A Multi-Step Process

The synthesis of 2'-OMe-dmf-G phosphoramidite is a multi-step chemical process that begins with the selective methylation of the 2'-hydroxyl group of guanosine. This is followed by the protection of the exocyclic amine of the guanine (B1146940) base, protection of the 5'-hydroxyl group, and finally, phosphitylation of the 3'-hydroxyl group.

Synthesis of 2'-O-methylguanosine

The initial step involves the regioselective methylation of the 2'-hydroxyl group of guanosine. Several methods have been reported, often involving the use of protecting groups for the 3' and 5' hydroxyls to ensure methylation occurs at the desired position. One efficient method utilizes a stannous chloride catalyst to direct the methylation.[3]

Protection of the Exocyclic Amine with Dimethylformamidine (dmf)

The exocyclic N2-amino group of guanosine is protected using dimethylformamidine-dimethylacetal (DMF-DMA). This protection is crucial to prevent side reactions during oligonucleotide synthesis.[4]

Protection of the 5'-Hydroxyl Group with Dimethoxytrityl (DMT)

The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for solid-phase synthesis, as its removal at the beginning of each coupling cycle allows for the stepwise addition of nucleotides. The DMT cation released upon removal also serves as a real-time indicator of coupling efficiency.[5]

Phosphitylation of the 3'-Hydroxyl Group

The final step is the phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. This introduces the phosphoramidite moiety, making the molecule ready for use in automated oligonucleotide synthesizers.[5][6]

Quantitative Data on Performance

The performance of 2'-OMe-dmf-G amidite in oligonucleotide synthesis is characterized by its high coupling efficiency. The choice of activator and coupling time can influence this efficiency.

| Parameter | DMT-dG(dmf) Phosphoramidite |

| Protecting Group | Dimethylformamidine (dmf) |

| Typical Coupling Efficiency | >98-99%[7] |

| Activator | Dicyanoimidazole (DCI)[7] |

| Coupling Time | 5-15 minutes[8] |

| Deprotection Conditions | Ammonium hydroxide/methylamine (AMA), 10 min at 65°C[7] |

Table 1: Performance Metrics of 2'-OMe-dmf-G Phosphoramidite. This table summarizes the typical performance characteristics of 2'-OMe-dmf-G amidite in solid-phase oligonucleotide synthesis.

Function and Applications in Modulating Signaling Pathways

Oligonucleotides incorporating 2'-OMe-dmf-G are widely used as antisense oligonucleotides and siRNAs to modulate gene expression by targeting specific messenger RNAs (mRNAs). This allows for the investigation and potential therapeutic targeting of various cellular signaling pathways.

Targeting the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous diseases. Antisense oligonucleotides containing 2'-OMe modifications can be designed to target components of the NF-κB pathway, such as the p65 subunit, to inhibit its activity.[9]

Figure 1: Inhibition of the NF-κB signaling pathway by a 2'-OMe modified antisense oligonucleotide (ASO) targeting the p65 subunit.

Modulation of the TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production. Aberrant TGF-β signaling is associated with fibrosis and cancer. Antisense oligonucleotides with 2'-OMe modifications can be utilized to downregulate the expression of TGF-β receptors, thereby inhibiting the pathway.[10]

Figure 2: Antisense oligonucleotide (ASO) mediated inhibition of the TGF-β signaling pathway by targeting the TGF-β type I receptor (ALK5).

Experimental Protocols

Synthesis of 2'-O-methyl-N2-dimethylformamidine-5'-O-DMT-guanosine-3'-CE-phosphoramidite

This protocol is a composite of established chemical synthesis steps.

Step 1: Synthesis of 2'-O-methylguanosine [3]

-

To a solution of guanosine in a suitable solvent, add a stoichiometric amount of stannous chloride at room temperature.

-

Stir the reaction mixture and then add diazomethane.

-

The resulting 2'-O-methylguanosine can be purified by crystallization.

Step 2: Protection of the Exocyclic Amine [4]

-

Dissolve 2'-O-methylguanosine in methanol (B129727).

-

Add dimethylformamidine-dimethylacetal (DMF-DMA).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the product by silica (B1680970) gel chromatography.

Step 3: 5'-O-DMT Protection [5]

-

Dissolve the N2-dmf-2'-O-methylguanosine in pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with methanol and evaporate the solvent.

-

Purify the 5'-O-DMT-N2-dmf-2'-O-methylguanosine by silica gel column chromatography.

Step 4: 3'-O-Phosphitylation [5][6]

-

Dissolve the purified product from Step 3 in anhydrous dichloromethane (B109758) under an inert atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA).

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Stir the reaction at room temperature until completion.

-

Purify the final 2'-OMe-dmf-G-CE phosphoramidite by silica gel column chromatography.

Solid-Phase Oligonucleotide Synthesis

This protocol outlines the general cycle for incorporating the 2'-OMe-dmf-G amidite into an oligonucleotide chain using an automated synthesizer.

Figure 3: General workflow for solid-phase oligonucleotide synthesis.

Materials:

-

2'-OMe-dmf-G-CE Phosphoramidite solution

-

Standard DNA/RNA phosphoramidites

-

Solid support (e.g., CPG)

-

Activator solution (e.g., DCI)

-

Capping solutions

-

Oxidizing solution

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

Procedure:

-

Deblocking: The 5'-DMT group of the nucleotide attached to the solid support is removed by the deblocking solution.

-

Coupling: The 2'-OMe-dmf-G phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

-

This four-step cycle is repeated for each subsequent nucleotide addition.

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Conclusion

The 2'-OMe-dmf-G phosphoramidite is an indispensable component in the synthesis of modified oligonucleotides. Its unique combination of a 2'-O-methyl group for enhanced stability and a dmf protecting group for efficient synthesis makes it a valuable tool for researchers and drug developers. The ability to incorporate this modified nucleotide allows for the creation of potent and specific antisense and siRNA therapeutics capable of modulating key cellular signaling pathways, offering promising avenues for the treatment of a wide range of diseases.

References

- 1. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atdbio.com [atdbio.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. glenresearch.com [glenresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting TGF-β Signaling by Antisense Oligonucleotide-mediated Knockdown of TGF-β Type I Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-OMe-dmf-G-CE-Phosphoramidite: Mechanism of Action and Application in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2'-O-Methyl-N2-dimethylformamidine-Guanosine-β-Cyanoethyl-Phosphoramidite (2'-OMe-dmf-G-CE-Phosphoramidite), a critical building block in the chemical synthesis of modified oligonucleotides. We will delve into its mechanism of action during solid-phase synthesis, present key performance data, and provide detailed experimental protocols.

Introduction

2'-O-Methyl (2'-OMe) modified oligonucleotides are a cornerstone of modern molecular biology and therapeutic drug development. The methylation at the 2' position of the ribose sugar confers several advantageous properties, including enhanced resistance to nuclease degradation, increased binding affinity to complementary RNA strands, and reduced immunogenicity.[1][2] These characteristics are paramount for applications such as antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers.[2][]

The successful synthesis of these modified oligonucleotides relies on high-purity phosphoramidite (B1245037) building blocks. 2'-OMe-dmf-G-CE-Phosphoramidite is specifically designed for the efficient incorporation of 2'-O-methylguanosine into a growing oligonucleotide chain. Its unique combination of protecting groups—the dimethylformamidine (dmf) group on the guanine (B1146940) base, the dimethoxytrityl (DMT) group on the 5'-hydroxyl, and the cyanoethyl (CE) group on the phosphite (B83602)—ensures high coupling efficiency and fidelity during synthesis.[4][5]

Core Components and Their Functions

The functionality of 2'-OMe-dmf-G-CE-Phosphoramidite is best understood by examining its constituent parts:

-

2'-O-Methyl Group (2'-OMe): This modification to the ribose sugar is the primary driver of the resulting oligonucleotide's therapeutic potential. It sterically hinders the approach of nucleases, thereby increasing the metabolic stability of the oligonucleotide.[][6] The 2'-OMe group also locks the sugar into an A-form helical conformation, which increases the melting temperature (Tm) of the duplex formed with a target RNA molecule.[6]

-

Dimethylformamidine (dmf) Protecting Group: The exocyclic amine (N²) of guanine is nucleophilic and must be protected to prevent side reactions during oligonucleotide synthesis.[7] The dmf group serves as a labile protecting group for this amine.[4] Its primary advantage over traditional protecting groups like isobutyryl (ibu) is its significantly faster deprotection kinetics, which allows for milder deprotection conditions and reduces the risk of base modifications.[7][8] This is particularly beneficial for the synthesis of G-rich sequences.[4][8] The electron-donating nature of the dmf group also helps to stabilize the glycosidic bond, reducing the incidence of depurination during the acidic detritylation step.[7]

-

Cyanoethyl (CE) Group: This group protects the phosphite triester during the coupling reaction. It is stable throughout the synthesis cycle but can be readily removed during the final deprotection step via a β-elimination reaction under mild alkaline conditions.[9]

-

Dimethoxytrityl (DMT) Group: The 5'-hydroxyl group is protected by the acid-labile DMT group.[4] This allows for the selective deprotection of the 5'-hydroxyl at the beginning of each synthesis cycle, enabling the stepwise addition of the next phosphoramidite monomer.[10]

Mechanism of Action in Solid-Phase Oligonucleotide Synthesis

The incorporation of 2'-OMe-dmf-G-CE-Phosphoramidite into a growing oligonucleotide chain follows the standard phosphoramidite synthesis cycle. This automated, four-step process allows for the precise and efficient assembly of the desired sequence on a solid support.[4]

The overall workflow of solid-phase oligonucleotide synthesis is depicted below:

References

- 1. benchchem.com [benchchem.com]

- 2. 2'-OMe-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 4. benchchem.com [benchchem.com]

- 5. 2'-OMe-dmf-G-CE-Phosphoramidite | AxisPharm [axispharm.com]

- 6. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]

- 7. benchchem.com [benchchem.com]

- 8. Fast Deprotection [qualitysystems.com.tw]

- 9. twistbioscience.com [twistbioscience.com]

- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

The Cornerstone of Epitranscriptomics: A Technical Guide to 2'-O-Methyl RNA Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of post-transcriptional regulation, 2'-O-methylation (Nm) stands out as a prevalent and functionally diverse RNA modification. This simple addition of a methyl group to the 2'-hydroxyl of the ribose moiety is a cornerstone of the epitranscriptome, influencing the fate and function of a wide array of RNA molecules.[1][2] Found across all domains of life, from archaea and bacteria to eukaryotes, Nm is present in virtually every class of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[2][3][4] This modification is not merely a static structural feature but a dynamic regulatory mark implicated in a host of cellular processes, from fine-tuning ribosome biogenesis and function to modulating innate immune responses.[2][4] Dysregulation of 2'-O-methylation has been increasingly linked to a variety of human diseases, including cancer, neurological disorders, and viral infections, making it a critical area of investigation for both basic research and therapeutic development.[2][4] This in-depth technical guide provides a comprehensive overview of 2'-O-methyl RNA modifications, detailing their biochemical underpinnings, functional consequences, and the experimental methodologies used to study them.

The Biochemical Machinery of 2'-O-Methylation

The installation of 2'-O-methyl groups is a highly specific process, primarily orchestrated by two distinct enzymatic machineries: standalone protein enzymes and snoRNA-guided ribonucleoprotein (RNP) complexes.[3]

In eukaryotes, the majority of 2'-O-methylations in rRNA and snRNA are directed by box C/D small nucleolar RNAs (snoRNAs).[3][5] These snoRNAs act as guides, forming a duplex with the target RNA through a 10-21 nucleotide stretch of complementarity.[6] This interaction positions the catalytic enzyme, fibrillarin (FBL), to methylate a specific nucleotide located precisely five nucleotides upstream of the conserved D or D' box sequence within the snoRNA.[6] The snoRNA, along with fibrillarin and other core proteins (NOP56, NOP58, and SNU13 in yeast), assembles into a C/D box snoRNP complex that carries out this site-specific modification.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. RNA 2′-O-Methylation (Nm) Modification in Human Diseases [mdpi.com]

- 3. 2'-O-methylation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A small nucleolar guide RNA functions both in 2′-O-ribose methylation and pseudouridylation of the U5 spliceosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylation Guide snoRNAs [users.soe.ucsc.edu]

- 7. researchgate.net [researchgate.net]

The Role of the Dimethylformamidine (dmf) Protecting Group in Oligonucleotide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase oligonucleotide synthesis, the strategic selection of protecting groups is a critical determinant of yield, purity, and overall efficiency. The exocyclic amino groups of adenine, guanine, and cytosine nucleobases require robust protection to prevent undesirable side reactions during the phosphoramidite (B1245037) coupling steps. While various protecting groups have been employed, the N,N-dimethylformamidine (dmf) group has emerged as a superior choice, particularly for the protection of guanosine (B1672433). This technical guide provides a comprehensive examination of the function and advantages of the dmf protecting group, detailed experimental protocols, and a comparative analysis against the traditional isobutyryl (ibu) group.

Core Principles of Protecting Groups in Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis is a cyclical process that constructs DNA or RNA strands through the sequential addition of nucleotide monomers.[1] To ensure the correct 3' to 5' chain elongation and prevent unwanted reactions, several functional groups on the nucleosides are temporarily masked with protecting groups.[1] Key sites requiring protection include the 5'-hydroxyl group, commonly protected by a dimethoxytrityl (DMT) group, the phosphate (B84403) group, typically shielded by a β-cyanoethyl group, and the exocyclic amino groups of the nucleobases.[1] The choice of protecting group for the exocyclic amine of guanosine is especially crucial due to its nucleophilicity, which, if left unprotected, can lead to branched chains and other byproducts.[1]

The Dimethylformamidine (dmf) Protecting Group: A Superior Alternative

The dmf protecting group has gained widespread adoption for the N²-amino group of guanosine, supplanting the more traditional isobutyryl (ibu) group.[1] The primary advantages of the dmf group lie in its significantly faster deprotection kinetics and its ability to reduce depurination, a critical side reaction during synthesis.[1]

The lability of the dmf group allows for significantly faster and milder deprotection conditions compared to the ibu group.[2][3] This is particularly advantageous for high-throughput synthesis and for the preparation of oligonucleotides containing sensitive modifications that may be degraded by harsh or prolonged deprotection steps.[3] The dmf group is highly compatible with "UltraFAST" deprotection protocols that utilize a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).[1][4] This reagent can achieve complete deprotection in as little as 5-10 minutes at 65 °C.[1][4]

Depurination, the cleavage of the N-glycosidic bond between the purine (B94841) base and the deoxyribose sugar, can occur during the acidic detritylation step of each synthesis cycle.[1] Electron-withdrawing protecting groups can exacerbate this issue. The dmf group, being electron-donating, helps to stabilize the glycosidic bond of guanosine, thereby reducing the incidence of depurination compared to acyl groups like ibu.[1][5] This is particularly important in the synthesis of long oligonucleotides where cumulative exposure to acid is significant.[1]

Data Presentation: Comparative Analysis of dmf and ibu Protecting Groups

The quantitative advantages of the dmf protecting group are summarized in the tables below, offering a clear comparison with the traditional ibu group.

Table 1: Comparison of Deprotection Conditions for dmf-dG and ibu-dG

| Parameter | dG(dmf) | dG(ibu) | Advantage of dG(dmf) |

| Deprotection Reagent | Ammonium Hydroxide or AMA (Ammonium Hydroxide/Methylamine)[1] | Ammonium Hydroxide[6] | Compatibility with faster AMA reagent. |

| Deprotection Time | 1 hour at 65°C (Ammonium Hydroxide)[7]; 10 minutes at 65°C (AMA)[2] | 5 hours at 55°C (Ammonium Hydroxide)[6][8] | Significantly faster deprotection, increasing throughput. |

| Deprotection Temperature | 55-65°C[2][7] | 55°C[6][8] | Offers flexibility in deprotection temperature. |

Table 2: Performance Comparison of dmf-dG and ibu-dG

| Performance Metric | dG(dmf) | dG(ibu) | Key Advantage of dG(dmf) |

| Coupling Efficiency | ~99% per step[3] | ~99% per step[3] | Comparable per-step efficiency. |

| Final Oligonucleotide Purity | Often higher due to milder deprotection, minimizing side product formation.[3] | Can be high, but harsher deprotection may lead to side products with sensitive oligonucleotides.[3] | Reduced risk of base modifications during deprotection. |

| Compatibility with Sensitive Modifications | Highly compatible due to mild deprotection conditions.[3] | Limited compatibility; harsh deprotection can degrade sensitive functional groups.[3] | Enables the synthesis of a wider range of modified oligonucleotides. |

| Depurination Protection | The electron-donating dmf group offers protection against depurination.[1][3] | Standard protection.[3] | Increased stability of the N-glycosidic bond during synthesis. |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental processes involving the dmf protecting group.

This protocol outlines the synthesis of the dmf-protected guanosine phosphoramidite monomer.

-

Protection of the N²-amino group:

-

Dissolve 2'-deoxyguanosine (B1662781) in methanol (B129727).

-

Add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and stir at room temperature until the reaction is complete (monitored by TLC).[9]

-

Evaporate the solvent to obtain N²-(N,N-dimethylformamidine)-2'-deoxyguanosine.[9]

-

-

Protection of the 5'-hydroxyl group:

-

Dissolve the product from the previous step in pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) portion-wise at 0 °C.[1]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[1]

-

Quench the reaction with methanol and evaporate the solvent.[1]

-

Purify the resulting 5'-O-DMT-N²-dimethylformamidine-2'-deoxyguanosine by silica (B1680970) gel column chromatography.[1]

-

-

Phosphitylation of the 3'-hydroxyl group:

-

Dissolve the purified 5'-O-DMT-N²-dmf-2'-deoxyguanosine in anhydrous dichloromethane (B109758) under an inert atmosphere (argon or nitrogen).[1]

-

Add N,N-diisopropylethylamine (DIPEA).[1]

-

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature until the reaction is complete (monitored by ³¹P NMR).

-

Quench the reaction with methanol and purify the final product by silica gel column chromatography to yield the dG(dmf) phosphoramidite.

-

This protocol describes the standard cycle for automated solid-phase synthesis of DNA incorporating the dG(dmf)-monomer.[2][10]

-

Preparation:

-

Dissolve the dG(dmf) phosphoramidite and other required phosphoramidites in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.[10]

-

Load the phosphoramidite solutions and other necessary reagents onto a compatible automated DNA synthesizer.[10]

-

Pack a synthesis column with the appropriate solid support (e.g., CPG).[10]

-

-

Synthesis Cycle (repeated for each nucleotide addition):

-

Step 1: Detritylation (Deblocking):

-

Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).[2][10]

-

Procedure: The 5'-DMT protecting group is removed from the support-bound nucleoside by passing the detritylation solution through the column, exposing the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.[2][10]

-

-

Step 2: Coupling:

-

Reagents: dG(dmf) phosphoramidite solution and an activator solution (e.g., tetrazole).[10]

-

Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the column. The coupling reaction proceeds for a set time (typically 2-5 minutes). The column is then washed with anhydrous acetonitrile.[10]

-

-

Step 3: Capping:

-

Reagents: Capping Solution A (e.g., acetic anhydride/lutidine/THF) and Capping Solution B (e.g., N-methylimidazole/THF).[10]

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent their participation in subsequent coupling steps, thus minimizing the formation of deletion mutants.[6][10]

-

-

Step 4: Oxidation:

-

Reagent: 0.02 M Iodine in THF/Water/Pyridine.[2]

-

Procedure: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate triester linkage.[10]

-

-

Three common methods for cleavage from the solid support and removal of the protecting groups are provided below.

-

Method A: Standard Deprotection with Ammonium Hydroxide

-

Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

-

Add concentrated ammonium hydroxide (28-30%) to the vial (e.g., 1 mL for a 1 µmol synthesis).[2]

-

Seal the vial tightly and incubate at 55°C for 2 hours or 65°C for 1 hour.[2][7]

-

Cool the vial to room temperature and centrifuge to pellet the support.[2]

-

Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.[2]

-

-

Method B: Fast Deprotection with AMA

-

Note: This method requires the use of Acetyl-dC (Ac-dC) phosphoramidite to avoid base modification.[4]

-

Transfer the solid support to a screw-cap vial.

-

Add a 1:1 (v/v) mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine (AMA) to the vial (e.g., 1 mL for a 1 µmol synthesis).[2]

-

Seal the vial tightly and incubate at 65°C for 10 minutes.[2]

-

Cool the vial to room temperature and centrifuge.[2]

-

Transfer the supernatant to a new tube.[2]

-

Dry the oligonucleotide solution using a vacuum concentrator.[2]

-

-

Method C: Mild Deprotection with tert-Butylamine/Water

-

Note: This method is suitable for oligonucleotides containing base-labile modifications.

-

Mandatory Visualizations

The following diagrams illustrate the key processes and logical relationships in oligonucleotide synthesis utilizing the dmf protecting group.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. atdbio.com [atdbio.com]

- 7. Fast Deprotection [qualitysystems.com.tw]

- 8. biotage.com [biotage.com]

- 9. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2'-OMe-dmf-G Phosphoramidite for RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2'-O-Methyl-N2-dimethylformamidine-Guanosine phosphoramidite (B1245037) (2'-OMe-dmf-G phosphoramidite), a crucial building block in the chemical synthesis of modified RNA oligonucleotides. This document details its chemical properties, applications, and the methodologies for its use in solid-phase RNA synthesis, offering valuable insights for researchers and professionals in the fields of therapeutic oligonucleotide development, diagnostics, and molecular biology.

Introduction to 2'-OMe-dmf-G Phosphoramidite

2'-OMe-dmf-G phosphoramidite is a chemically modified nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. It incorporates a methyl group at the 2' position of the ribose sugar and a dimethylformamidine (dmf) protecting group on the exocyclic amine of the guanine (B1146940) base. These modifications offer significant advantages in the synthesis and application of RNA oligonucleotides.

The 2'-O-methyl (2'-OMe) modification is a key feature that confers enhanced properties to the resulting RNA molecule. This modification provides substantial resistance to nuclease degradation, a critical factor for in vivo applications of RNA therapeutics.[1][2] Furthermore, the 2'-OMe modification increases the thermal stability of RNA duplexes, leading to improved hybridization affinity.[1]

The dimethylformamidine (dmf) protecting group on the guanine base is designed for rapid and efficient deprotection following oligonucleotide synthesis.[3] Compared to more traditional protecting groups like isobutyryl (iBu), the dmf group can be removed under milder or faster conditions, which is beneficial for the integrity of the final RNA product.[3]

Chemical Properties and Specifications

The chemical structure of 2'-OMe-dmf-G phosphoramidite is presented below. Its key chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of 2'-OMe-dmf-G Phosphoramidite

| Property | Value | Reference |

| Chemical Name | 5'-O-Dimethoxytrityl-2'-O-methyl-N2-(N,N-dimethylformamidine)guanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite | [1] |

| Molecular Formula | C44H55N8O8P | [4] |

| Molecular Weight | 854.92 g/mol | [1] |

| Appearance | White to off-white powder or viscous oil | [1] |

| Purity | Typically ≥98% | [4] |

| Storage Conditions | -20°C under an inert atmosphere | [4] |

Applications in RNA Synthesis

2'-OMe-dmf-G phosphoramidite is a cornerstone for the synthesis of a wide array of modified RNA oligonucleotides with applications in therapeutics and research, including:

-

Antisense Oligonucleotides (ASOs): The enhanced nuclease resistance and binding affinity of 2'-OMe modified oligonucleotides make them ideal candidates for antisense therapies that modulate gene expression.[1]

-

Small Interfering RNAs (siRNAs): 2'-OMe modifications are incorporated into siRNA duplexes to improve their stability and reduce off-target effects, enhancing their therapeutic potential.[1]

-

Aptamers: These structured oligonucleotides that bind to specific targets benefit from the increased stability conferred by 2'-OMe modifications.[1]

-

Diagnostic Probes: The improved hybridization characteristics of 2'-OMe-containing probes lead to more robust and specific diagnostic assays.[1]

-

Structural Biology: Oligonucleotides synthesized with this phosphoramidite are used in NMR and X-ray crystallography studies to investigate RNA structure and function due to their chemical homogeneity and stability.[1]

Solid-Phase RNA Synthesis Workflow

The synthesis of RNA oligonucleotides using 2'-OMe-dmf-G phosphoramidite is performed on an automated solid-phase synthesizer. The process involves a series of repetitive cycles, with each cycle adding one nucleotide to the growing chain. The general workflow is depicted in the diagram below.

Quantitative Performance Data

The success of oligonucleotide synthesis is highly dependent on the efficiency of each step in the synthesis cycle. The following tables summarize key quantitative data related to the performance of 2'-OMe phosphoramidites in RNA synthesis.

Table 2: Typical Coupling Efficiency of 2'-O-Methyl Phosphoramidites

| Parameter | Typical Value | Factors Influencing Efficiency | Reference |

| Stepwise Coupling Efficiency | >98-99% | Anhydrous conditions, fresh reagents, potent activator (e.g., ETT, BTT), appropriate coupling time | [1][5] |

| Overall Yield of Full-Length Product | Dependent on oligo length and stepwise efficiency | (Stepwise Efficiency)^ (Number of couplings - 1) | [] |

Table 3: Recommended Coupling Conditions for 2'-O-Methyl Phosphoramidites

| Activator | Concentration | Coupling Time | Expected Efficiency | Reference |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 6 - 10 minutes | >98-99% | [5] |

| 5-Benzylthio-1H-tetrazole (BTT) | ~0.33 M | 6 - 10 minutes | >98-99% | [5] |

| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 6 - 10 minutes | >98-99% | [5] |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of solid-phase RNA synthesis using 2'-OMe-dmf-G phosphoramidite.

Solid-Phase Synthesis Cycle

This protocol outlines the four main steps of the automated synthesis cycle. All operations are performed on an automated DNA/RNA synthesizer.

-

Detritylation (Deblocking):

-

Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an appropriate solvent (e.g., dichloromethane).

-

Procedure: The 5'-O-Dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the acidic deblocking solution, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

-

Wash: The solid support is thoroughly washed with anhydrous acetonitrile (B52724) to remove the detritylation reagent and the cleaved DMT cation.

-

-

Coupling:

-

Reagents: 2'-OMe-dmf-G phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile) and an activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile).

-

Procedure: The phosphoramidite and activator solutions are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Coupling Time: 6-15 minutes, depending on the synthesizer and specific sequence.[7]

-

-

Capping:

-

Reagents: Capping A (e.g., acetic anhydride (B1165640) in THF/lutidine) and Capping B (e.g., N-methylimidazole in THF).

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.

-

-

Oxidation:

-

Reagent: Iodine solution (e.g., 0.02 M I2 in THF/water/pyridine).

-

Procedure: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a more stable pentavalent phosphotriester.

-

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed. The use of the dmf protecting group allows for a rapid deprotection protocol.

UltraFAST Deprotection Protocol:

-

Reagent: AMA solution (a 1:1 mixture of aqueous Ammonium Hydroxide and aqueous MethylAmine).

-

Procedure:

-

Transfer the solid support from the synthesis column to a screw-cap vial.

-

Add the AMA solution to the vial (typically 1-2 mL for a 1 µmol synthesis).

-

Seal the vial tightly and heat at 65°C for 10-15 minutes. This single step achieves cleavage from the support and removal of the dmf and cyanoethyl protecting groups.

-

Cool the vial to room temperature.

-

Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube for subsequent purification.

-

Since 2'-OMe-RNA is resistant to the basic conditions of this deprotection, this protocol is highly effective.[4]

Visualization of Key Structures and Processes

The following diagrams, generated using Graphviz, illustrate the chemical structure of 2'-OMe-dmf-G phosphoramidite and the logical workflow for troubleshooting low coupling efficiency.

Conclusion

2'-OMe-dmf-G phosphoramidite is an essential reagent for the synthesis of high-quality modified RNA oligonucleotides. The combination of the 2'-O-methyl modification for enhanced stability and nuclease resistance, and the dmf protecting group for rapid deprotection, makes it a valuable tool for the development of RNA-based therapeutics, diagnostics, and for fundamental research. By following the detailed protocols and understanding the key performance parameters outlined in this guide, researchers can effectively utilize this phosphoramidite to advance their work in the exciting and rapidly evolving field of nucleic acid chemistry.

References

The Alchemist's Guide to Modified Oligonucleotides: A Deep Dive into Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and implementing phosphoramidite (B1245037) chemistry for the synthesis of modified oligonucleotides. From the fundamental principles of the synthesis cycle to detailed experimental protocols and the biological mechanisms of action, this document provides the essential knowledge for researchers and professionals working at the forefront of nucleic acid therapeutics and diagnostics.

Core Principles of Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is the gold standard for producing synthetic DNA and RNA with high fidelity and efficiency.[1] The process involves the sequential addition of nucleotide monomers, called phosphoramidites, to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction and is characterized by a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.

Key Features of Phosphoramidite Chemistry:

-

High Coupling Efficiency: Each nucleotide addition step typically exceeds 99% efficiency, enabling the synthesis of long oligonucleotides with high purity.[1]

-

Versatility: The modular nature of phosphoramidite chemistry allows for the incorporation of a wide variety of chemical modifications to the nucleobase, sugar moiety, or phosphate (B84403) backbone.

-

Automation: The entire synthesis process is highly amenable to automation, allowing for high-throughput production of custom oligonucleotides.

The Phosphoramidite Monomer

A phosphoramidite is a protected nucleoside with a reactive phosphite (B83602) triester group. Several protecting groups are crucial to prevent unwanted side reactions during synthesis:

-

5'-Hydroxyl Protection: A dimethoxytrityl (DMT) group protects the 5'-hydroxyl of the ribose or deoxyribose sugar. This acid-labile group is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.

-

Exocyclic Amine Protection: The exocyclic amino groups of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected with base-labile groups such as benzoyl (Bz) or isobutyryl (iBu) to prevent side reactions during coupling.

-

Phosphite Protection: A β-cyanoethyl group protects the phosphorus atom. This group is stable throughout the synthesis cycle and is removed during the final deprotection step.

-

Diisopropylamino Group: This bulky group on the phosphite is an excellent leaving group during the coupling reaction when activated.

The Four-Step Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide.

-

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support using a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[2][3]

-

Coupling: The next phosphoramidite monomer, activated by a catalyst such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is added to the reaction column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[2][4]

-

Capping: To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This renders them unreactive in subsequent coupling steps.[3][5]

-

Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphate triester by oxidation with an iodine solution in the presence of water and a weak base like pyridine. For the synthesis of phosphorothioate (B77711) oligonucleotides, this step is replaced by a sulfurization step using a sulfur-transfer reagent.[3][4]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Data Presentation: Coupling Efficiencies of Modified Phosphoramidites

The efficiency of the coupling step is critical for the synthesis of high-quality, full-length oligonucleotides. While standard DNA and RNA phosphoramidites exhibit very high coupling efficiencies, the incorporation of modified bases can sometimes lead to slightly lower efficiencies due to steric hindrance or altered reactivity. The following table summarizes the reported coupling efficiencies for various modified phosphoramidites.

| Modification Type | Specific Modification | Protecting Group (if specified) | Activator (if specified) | Reported Coupling Efficiency (%) | Reference(s) |

| Sugar Modifications | 2'-O-Methoxyethyl (2'-MOE) | - | 5-(Ethylthio)-1H-tetrazole | >98 | [6] |

| 2'-Fluoro (2'-F) | - | 4,5-Dicyanoimidazole | >98 | ||

| Locked Nucleic Acid (LNA) | - | - | ~98-99 | ||

| 2'-O-Methyl (2'-OMe) | - | - | >99 | ||

| Backbone Modifications | Phosphorothioate | - | Phenylacetyl disulfide (PADS) | >99.9 | [1] |

| Methylphosphonate | - | - | >98 | ||

| Base Modifications | 5-Methyl-dC | - | - | >99 | |

| 2,6-Diaminopurine | - | - | ~98 | ||

| Guanosine Analogs | dG(dmf) | Dimethylformamidine | - | High, but can degrade in solution | [7] |

| dG(iBu) | Isobutyryl | - | Standard | [7] | |

| Guanosine TNA with DPC | Diphenylcarbamoyl | - | 77 | [7] | |

| Guanosine TNA without DPC | - | - | 93 | [7] |

Experimental Protocols

The following are generalized protocols for the solid-phase synthesis of modified oligonucleotides. Specific parameters may need to be optimized based on the synthesizer, reagents, and the specific modifications being incorporated.

Protocol for Solid-Phase Synthesis of a 2'-MOE and Phosphorothioate Modified Oligonucleotide

This protocol describes the synthesis of a "gapmer" antisense oligonucleotide with 2'-MOE modified wings and a central phosphorothioate DNA gap.

Materials:

-

Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.

-

Unmodified deoxynucleoside phosphoramidites (dA, dC, dG, dT).

-

2'-MOE modified phosphoramidites.

-

Activator solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Capping solution A: Acetic anhydride in tetrahydrofuran (B95107) (THF)/lutidine.

-

Capping solution B: N-Methylimidazole in THF.

-

Oxidizing solution: 0.02 M Iodine in THF/pyridine/water.

-

Sulfurizing solution: 0.05 M Phenylacetyl disulfide (PADS) in pyridine/acetonitrile (1:1 v/v).

-

Anhydrous acetonitrile.

-

Automated DNA/RNA synthesizer.

Procedure:

-

Synthesizer Setup: Load all reagents onto the automated synthesizer according to the manufacturer's instructions.

-

Synthesis Program: Program the desired oligonucleotide sequence, specifying the positions for 2'-MOE and phosphorothioate modifications.

-

Synthesis Cycle:

-

Deblocking: Treat the solid support with the deblocking solution to remove the 5'-DMT group. Wash with anhydrous acetonitrile.

-

Coupling: Deliver the appropriate phosphoramidite (unmodified or 2'-MOE) and activator solution to the synthesis column. Allow to react for the optimized coupling time (typically 2-10 minutes for modified amidites). Wash with anhydrous acetonitrile.

-

Capping: Treat the support with capping solutions A and B to block unreacted 5'-hydroxyl groups. Wash with anhydrous acetonitrile.

-

Oxidation/Sulfurization:

-

For phosphodiester linkages (in the 2'-MOE wings), deliver the oxidizing solution.

-

For phosphorothioate linkages (in the DNA gap), deliver the sulfurizing solution.

-

Wash with anhydrous acetonitrile.

-

-

-

Repeat Cycle: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.

-

Final Deblocking: After the final coupling step, the terminal 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Protocol for Cleavage and Deprotection

Materials:

-

Concentrated ammonium (B1175870) hydroxide/methylamine (AMA) solution (1:1 v/v).

-

Screw-cap pressure-tight vials.

-

Heating block or oven.

Procedure:

-

Cleavage from Support: Transfer the CPG support to a pressure-tight vial. Add the AMA solution to completely cover the support.

-

Incubation: Seal the vial tightly and heat at 65°C for 15-30 minutes. For highly sensitive modifications, deprotection can be carried out at room temperature for 2-4 hours.

-

Oligonucleotide Recovery: Allow the vial to cool to room temperature. Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Drying: Evaporate the AMA solution to dryness using a vacuum concentrator. The crude oligonucleotide is now ready for purification.

Note on Deprotection of Sensitive Modifications: For oligonucleotides containing base-labile modifications, milder deprotection conditions, such as using potassium carbonate in methanol, may be necessary.[8] The choice of protecting groups on the phosphoramidites (e.g., UltraMILD monomers) is also critical for ensuring the integrity of sensitive modifications during deprotection.

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the synthesis and application of modified oligonucleotides.

Caption: The automated solid-phase synthesis cycle for modified oligonucleotides.

References

- 1. researchgate.net [researchgate.net]

- 2. blog.invitek.com [blog.invitek.com]

- 3. lifesciences.danaher.com [lifesciences.danaher.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. atdbio.com [atdbio.com]

- 6. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Strategic Advantage of 2'-O-Methyl Modifications in Aptamer Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aptamers, synthetic single-stranded oligonucleotides, have emerged as a promising class of therapeutic and diagnostic agents due to their high specificity and affinity for a wide range of targets. However, their clinical translation has been historically challenged by their inherent instability in biological fluids. Chemical modifications, particularly at the 2' position of the ribose sugar, have proven instrumental in overcoming this limitation. This technical guide provides a comprehensive overview of the benefits conferred by 2'-O-methyl (2'-OMe) modifications in aptamers. It delves into the profound impact of this modification on nuclease resistance, binding affinity, and in vivo stability, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to provide a thorough resource for researchers and developers in the field.

Core Benefits of 2'-O-Methyl Modifications

The introduction of a methyl group at the 2'-hydroxyl position of the ribose sugar in nucleotides is a cornerstone of modern aptamer chemistry. This seemingly subtle alteration imparts a range of advantageous properties that are critical for the development of robust and effective aptamer-based technologies.

Enhanced Nuclease Resistance and In Vivo Stability

Unmodified RNA and DNA aptamers are rapidly degraded by endo- and exonucleases present in biological fluids, severely limiting their therapeutic potential. The 2'-OMe modification provides steric hindrance that protects the phosphodiester backbone from enzymatic cleavage, dramatically increasing the aptamer's half-life in serum.[1][2][3] This enhanced stability is a prerequisite for systemic applications where a prolonged therapeutic window is required.

dot

Caption: Benefits of 2'-O-Methyl Modification.

Impact on Binding Affinity and Specificity

The effect of 2'-OMe modification on binding affinity (quantified by the dissociation constant, Kd) is target-dependent. The modification can influence the aptamer's three-dimensional structure, which is crucial for target recognition.[1][4] In some cases, the modification can lead to a decrease in affinity, while in others, it has a negligible or even beneficial effect. Therefore, it is imperative to characterize the binding kinetics of modified aptamers on a case-by-case basis.

Increased Thermal Stability

The 2'-OMe modification generally increases the thermal stability of oligonucleotide duplexes, as reflected by a higher melting temperature (Tm).[5][6] This is attributed to the modified sugar adopting an A-form helical geometry, which is more stable than the B-form typically adopted by DNA. This increased stability can be advantageous for applications requiring robust aptamer performance under varying temperature conditions.

Quantitative Data Presentation

The following tables summarize the quantitative impact of 2'-O-methyl modifications on key aptamer properties.

Table 1: Nuclease Resistance (Half-life in Serum)

| Aptamer/Oligonucleotide | Modification | Serum Type | Half-life (t1/2) | Reference |

| Unmodified RNA | None | Human Serum | Seconds to minutes | [7] |

| Unmodified DNA | None | Human Serum | ~1 hour | [7] |

| Control Oligonucleotide | 100% 2'-O-Methyl | Human Serum | >240 hours (estimated) | [8] |

| Anti-VEGF Aptamer (ARC245) | Fully 2'-O-Methyl | Plasma (37°C) | >96 hours | [9] |

| DNA Aptamer Analogue (O2.G1) | 3'-end 2'-O-Methyl | Human Serum | Stable up to 24 hours | [1] |

Table 2: Binding Affinity (Dissociation Constant, Kd)

| Aptamer Target | Modification Status | Kd | Reference |

| Myeloid Leukemia Cells (HL60) | Unmodified DNA Aptamer (KH1C12) | ~4.4 nM | [10] |

| Myeloid Leukemia Cells (HL60) | 3'-end 2'-O-Methyl (O2.G1) | 26.3 ± 4.9 nM | [10] |

| Myeloid Leukemia Cells (HL60) | 5'-end 2'-O-Methyl (O2.G2) | 13.7 ± 2.3 nM | [10] |

| Vascular Endothelial Growth Factor (VEGF) | Fully 2'-O-Methyl (ARC245) | 2 nM | [9] |

| Rat VEGF164 | HNA/2'-OMe | 1.1 nM | [11][12] |

Table 3: Thermal Stability (Melting Temperature, Tm)

| Duplex | Modification | Tm (°C) | Reference |

| U14/A14 | Unmodified RNA | 24 | [8] |

| UOMe14/AOH14 | 2'-O-Methyl on Uridine strand | 36 | [8] |

| ODN·RNA Hybrid | Phosphorothioate (B77711) (S-ODN) | 55 - 66 | [6] |

| ODN·RNA Hybrid | 2'-O-Methyl Phosphorothioate (Me-S-ODN) | 69 - >82 | [6] |

| RNA:RNA | Unmodified | Higher than DNA:DNA | [5] |

| RNA:2'OMe RNA | 2'-O-Methyl on one strand | Highest Stability | [5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful development and characterization of 2'-O-methyl modified aptamers.

Synthesis of 2'-O-Methyl Modified Oligonucleotides

The synthesis of 2'-O-methyl modified oligonucleotides is typically achieved through automated solid-phase phosphoramidite (B1245037) chemistry.[13][14]

Protocol:

-

Support Preparation: Start with a solid support, typically controlled pore glass (CPG), functionalized with the first nucleoside of the sequence.

-

Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).

-

Coupling: Activate the 2'-O-methyl phosphoramidite of the next desired base with an activator (e.g., tetrazole) and couple it to the free 5'-hydroxyl group of the growing chain.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.

-

Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

-

Repeat: Repeat steps 2-5 for each subsequent nucleotide in the sequence.

-

Cleavage and Deprotection: After the final coupling, cleave the oligonucleotide from the solid support and remove all remaining protecting groups from the bases and phosphate backbone using a strong base (e.g., ammonium (B1175870) hydroxide).

-

Purification: Purify the full-length oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

dot

Caption: Oligonucleotide Synthesis Workflow.

Post-SELEX Modification of Aptamers

For aptamers initially selected from unmodified libraries, 2'-OMe modifications can be introduced post-SELEX.[1][3]

Protocol:

-

Sequence Identification: Identify the minimal functional sequence of the aptamer through truncation studies.

-

Systematic Substitution: Synthesize a series of aptamer variants where specific nucleotides (e.g., at the 3' and 5' ends, or in stem regions) are replaced with their 2'-O-methyl counterparts.

-

Binding Analysis: Characterize the binding affinity of each modified variant to the target using techniques like SPR or ITC to identify modifications that do not significantly compromise binding.

-

Nuclease Stability Assay: Evaluate the stability of the promising modified variants in serum to confirm enhanced nuclease resistance.

Nuclease Stability Assay

This assay is used to determine the half-life of aptamers in the presence of nucleases.[15][16]

Protocol:

-

Labeling: Label the 5' end of the aptamer with a radioactive (e.g., 32P) or fluorescent tag for visualization.

-

Incubation: Incubate the labeled aptamer in a solution containing serum (e.g., human or fetal bovine serum) at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the nuclease activity (e.g., by adding a strong denaturant or chelating agent).

-

Gel Electrophoresis: Separate the aptamer fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Quantification: Visualize the bands using autoradiography or fluorescence imaging. Quantify the intensity of the full-length aptamer band at each time point.

-

Half-life Calculation: Plot the percentage of intact aptamer versus time and fit the data to an exponential decay curve to determine the half-life.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.[15][17][18][19]

Protocol:

-

Chip Preparation: Immobilize the target protein or a capture molecule (e.g., streptavidin if the aptamer is biotinylated) onto the surface of a sensor chip.

-

Aptamer Injection: Inject a series of concentrations of the aptamer solution over the sensor surface.

-

Association and Dissociation: Monitor the change in the refractive index at the sensor surface, which corresponds to the binding (association) of the aptamer to the target. After the injection, flow buffer over the surface to monitor the dissociation of the aptamer-target complex.

-

Regeneration: Inject a regeneration solution (e.g., a high salt buffer or a solution with a low pH) to remove the bound aptamer and prepare the surface for the next injection.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[20][21][22]

Protocol:

-

Sample Preparation: Prepare the aptamer and target solutions in the same, well-matched buffer to minimize heats of dilution. Degas the solutions to remove air bubbles.

-

ITC Setup: Load the aptamer solution into the sample cell of the calorimeter and the target solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the target solution into the aptamer solution while maintaining a constant temperature.

-

Heat Measurement: Measure the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of the two molecules. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Signaling Pathway Visualization: Anti-VEGF Aptamer

A prominent example of a therapeutically relevant aptamer with 2'-O-methyl modifications is one that targets Vascular Endothelial Growth Factor (VEGF). VEGF is a key signaling protein involved in angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis.[23][24][25] By inhibiting VEGF, anti-VEGF aptamers can disrupt this signaling cascade and suppress tumor angiogenesis.

References

- 1. Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 2' O-methyl (OCH3) Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]

- 4. Systematic optimization and modification of a DNA aptamer with 2'-O-methyl RNA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dhvi.duke.edu [dhvi.duke.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Surface plasmon resonance imaging for affinity analysis of aptamer-protein interactions with PDMS microfluidic chips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro selection of aptamers and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Facile characterization of aptamer kinetic and equilibrium binding properties using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. japtamers.co.uk [japtamers.co.uk]

- 20. Video: Determining the Thermodynamic and Kinetic Association of a DNA Aptamer and Tetracycline Using Isothermal Titration Calorimetry [jove.com]

- 21. japtamers.co.uk [japtamers.co.uk]

- 22. A Review of Methods for Measuring Aptamer-ProteinEquilibria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. cusabio.com [cusabio.com]

- 25. medium.com [medium.com]